molecular formula C11H9FN2O2S B5885902 methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate

methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B5885902
M. Wt: 252.27 g/mol
InChI Key: HSXKZLKLIDFJER-UHFFFAOYSA-N
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Description

Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a member of the thiazole family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of histone deacetylases and DNA methyltransferases. In fungi and bacteria, methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has been found to inhibit the synthesis of cell wall components and disrupt membrane integrity. In plants, this compound has been shown to induce systemic acquired resistance and activate defense pathways.
Biochemical and Physiological Effects:
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to alter gene expression patterns and inhibit cell proliferation. In fungi and bacteria, methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has been found to disrupt membrane potential and induce oxidative stress. In plants, this compound has been shown to activate defense-related genes and induce the production of phytohormones.

Advantages and Limitations for Lab Experiments

Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and activities are well documented. However, there are also some limitations to its use in lab experiments. This compound can be toxic to cells and organisms at high concentrations, and its effects may vary depending on the target system and experimental conditions.

Future Directions

There are several future directions for research on methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate. One area of interest is the development of more efficient and sustainable synthesis methods that can reduce the use of hazardous reagents and solvents. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the use of methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate in agriculture and industry can be further explored to develop more effective and eco-friendly solutions for crop protection and chemical synthesis.

Synthesis Methods

The synthesis of methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate can be achieved through a multistep process. The first step involves the reaction of 4-fluoroaniline with carbon disulfide to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with methyl carbamate to yield the final product, methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate. The reaction steps involve the use of various reagents and solvents, and the process requires careful monitoring and optimization to obtain high yields and purity.

Scientific Research Applications

Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has shown potential applications in various scientific research areas. In medicine, this compound has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has been studied for its ability to control plant diseases and pests. In industry, this compound has been used as a starting material for the synthesis of other thiazole derivatives with diverse properties.

properties

IUPAC Name

methyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-16-11(15)14-10-13-9(6-17-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXKZLKLIDFJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate

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